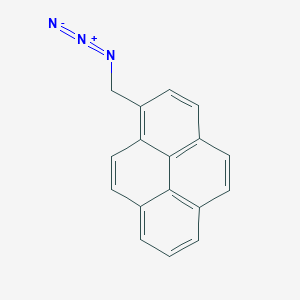

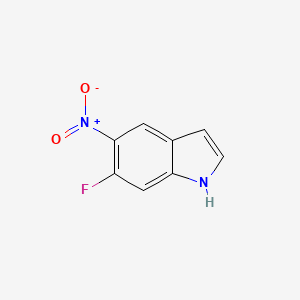

![molecular formula C9H11BrN4 B1383120 5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine CAS No. 1956367-04-6](/img/structure/B1383120.png)

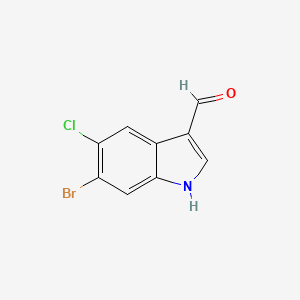

5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine

説明

“5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine” is a chemical compound with the formula C9H11BRN4 . It is used as a building block in the synthesis of various chemical compounds .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, which includes “5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine”, involves the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with N-iodosuccinimide. The mixture is dissolved in DMF and then heated at 60 °C and stirred for 12 hours .Molecular Structure Analysis

The molecular structure of “5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine” is based on the pyrazolo[3,4-b]pyridine scaffold . This scaffold is a key component in the structure of various TRK inhibitors .Chemical Reactions Analysis

The chemical reactions involving “5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine” are part of the synthesis process of pyrazolo[3,4-b]pyridine derivatives . These reactions are crucial in the development of TRK inhibitors .科学的研究の応用

Chemical Synthesis and Derivative Formation

5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine and its derivatives are prominently used in chemical synthesis. Yakovenko et al. (2020) describe how 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with various compounds to form different derivatives, including imidazo[1,2-a]pyrazolo[3,4-e]pyridines and pyrazolo[3′,4′,5,6]pyrido[2,3-d]pyrimidines (Yakovenko et al., 2020). Abdel‐Latif et al. (2019) utilized a similar compound as a precursor for constructing new polyheterocyclic ring systems, indicating its versatility in synthesizing complex molecular structures (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).

Synthesis of Novel Compounds

The chemical serves as a starting point for synthesizing novel compounds. Variya, Panchal, and Patel (2019) demonstrated its use in creating new sulfonamide derivatives with potential antibacterial and antioxidant properties (Variya, Panchal, & Patel, 2019). Ghaedi et al. (2015) reported its use in the synthesis of new N-fused heterocycle products, highlighting its significance in developing novel chemical structures (Ghaedi et al., 2015).

Potential Anticancer Properties

Some derivatives synthesized from 5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine have shown potential as anticancer agents. Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives and evaluated them for anticancer activity, demonstrating its utility in medicinal chemistry (Chavva et al., 2013).

Tubulin Polymerization Inhibition

Hao et al. (2020) synthesized N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridin-3-amine derivatives as tubulin polymerization inhibitors, indicating its role in the development of compounds with anti-angiogenic effects (Hao, Qi, Wang, Wang, & Chen, 2020).

作用機序

Target of Action

The primary target of 5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

This compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated .

Biochemical Pathways

The activation of TRKs triggers downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that it has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.

Result of Action

The inhibition of TRKs by 5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine can lead to the prevention of cell proliferation and differentiation, thereby potentially preventing the development and progression of cancer .

将来の方向性

The future directions for “5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine” and related compounds lie in their potential as TRK inhibitors . These compounds could be further explored for their potential in the treatment of cancers caused by the continuous activation and overexpression of TRKs .

特性

IUPAC Name |

5-bromo-N,N,1-trimethylpyrazolo[4,3-b]pyridin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN4/c1-13(2)7-4-8(10)12-6-5-11-14(3)9(6)7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIKXCYIFBVUPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)N=C(C=C2N(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

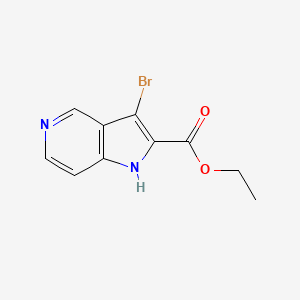

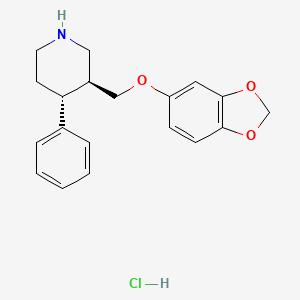

![2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1383040.png)

![(Z)-2-[(2-Methoxy-2-oxoethoxy)imino]-3-oxobutanoic acid 1,1-dimethylethyl ester](/img/structure/B1383051.png)